3-(Methoxyamino)propan-1-ol is a chemical compound characterized by the presence of a methoxy group and an amino group on a propan-1-ol backbone. Its molecular formula is CHNO\ and it features a hydroxyl group (-OH), which classifies it as an alcohol, along with a methoxyamino functional group. This compound serves as an important intermediate in organic synthesis, particularly in the production of more complex organic molecules and pharmaceuticals.
3-(Methoxyamino)propan-1-ol exhibits biological activity that makes it useful in research. It is involved in studies related to enzyme mechanisms and metabolic pathways. The methoxyamino group can interact with specific molecular targets, influencing enzyme activity through mechanisms such as hydrogen bonding and covalent bond formation. This interaction may lead to the formation of active metabolites that exert biological effects, making it relevant in pharmacological studies.
The synthesis of 3-(Methoxyamino)propan-1-ol typically involves:
3-(Methoxyamino)propan-1-ol finds several applications across different fields:
Research into the interactions of 3-(Methoxyamino)propan-1-ol has revealed its potential effects on specific enzymes and proteins. The methoxyamino group facilitates interactions that can lead to inhibition or modification of enzyme activity. These interactions are crucial for understanding its role in various biochemical processes and may contribute to its utility in drug development.
3-(Methoxyamino)propan-1-ol can be compared with several similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Methoxy-1-propanol | Primary alcohol without amino group | Lacks amino functionality; primarily used as solvent |
| Methoxyamine | Simple amine with methoxy group | Serves primarily as a reagent; lacks alcohol functionality |
| 3-Aminopropan-1-ol | Amino alcohol without methoxy group | More basic due to amino presence; different reactivity |
| Dipropylene glycol methyl ether | Ether with two ether linkages | Different solvent properties; lacks amino functionality |
Uniqueness: 3-(Methoxyamino)propan-1-ol is unique due to its combination of both methoxy and amino functionalities on a propan-1-ol framework. This dual functionality provides distinct reactivity patterns not found in other similar compounds, making it particularly valuable for synthetic applications and biological studies.
The systematic IUPAC name for 3-(methoxyamino)propan-1-ol reflects its substitution pattern: a propan-1-ol backbone (three-carbon chain with a hydroxyl group at position 1) and a methoxyamino group at position 3. Its molecular formula is C₄H₁₁NO₂, with a molecular weight of 117.14 g/mol. The methoxyamino group consists of an amine (-NH₂) linked to a methoxy (-OCH₃) moiety, creating a hybrid functional group that combines nucleophilic and hydrogen-bonding capabilities.
Structural analogs, such as 3-(dimethylamino)-1-propanol (CAS 3179-63-3), share similarities in their amino alcohol configuration. For instance, 3-(dimethylamino)-1-propanol has a molecular formula of C₅H₁₃NO and a molecular weight of 103.16 g/mol, differing by the substitution of a dimethylamino group instead of methoxyamino. Such comparisons highlight how minor modifications to the functional groups alter physicochemical properties like solubility and reactivity. The methoxyamino group in 3-(methoxyamino)propan-1-ol likely enhances its polarity compared to purely alkyl-substituted analogs, as evidenced by the higher water solubility of similar compounds like 3-(methylamino)-1-propanol.
Alkoxyamines, a subclass of amino alcohols, have garnered attention since the mid-20th century for their dual functionality as both amines and alcohols. Early research focused on their role as intermediates in the synthesis of pharmaceuticals and agrochemicals. For example, 3-dimethylamino-1-propanol, first characterized in the 1950s, became a key intermediate in antihistamine production. Its synthesis via reductive amination of corresponding ketones laid the groundwork for exploring structurally related compounds like 3-(methoxyamino)propan-1-ol.
The development of alkoxyamines accelerated with the discovery of their utility in controlled radical polymerization (CRP) techniques, such as nitroxide-mediated polymerization (NMP), in the 1990s. While 3-(methoxyamino)propan-1-ol itself has not been explicitly documented in these applications, its structural features align with alkoxyamines used to stabilize radical species during polymer synthesis. The methoxyamino group’s ability to form stable nitroxide radicals could, in theory, make it a candidate for modifying polymerization kinetics, though direct evidence remains speculative without targeted studies.
Amino alcohols, including 3-(methoxyamino)propan-1-ol, serve as versatile building blocks in organic synthesis. Their bifunctional nature allows participation in diverse reactions, such as:
In pharmaceutical contexts, amino alcohols are prevalent in active pharmaceutical ingredients (APIs). For instance, 3-dimethylamino-1-propanol derivatives are intermediates in antidepressants and anticholinergic agents. Similarly, 3-(methoxyamino)propan-1-ol could hypothetically serve as a precursor for prodrugs or neuromodulators, where the methoxy group enhances metabolic stability compared to unmethylated analogs.
The compound’s potential extends to specialty chemistry applications. For example, its hydroxyl group enables esterification with carboxylic acids to produce surfactants or emulsifiers, while the methoxyamino moiety could chelate metal ions in catalytic systems. Such dual functionality is exemplified in related compounds like 2-methoxy-1-propanol (CAS 1589-47-5), which is employed as a solvent in coatings and cleaners due to its balanced polarity and low toxicity.
3-(Methoxyamino)propan-1-ol represents a unique aliphatic compound characterized by the molecular formula C4H11NO2, with a molecular weight of 105.14 grams per mole [1]. The compound exhibits a linear constitutional framework built upon a three-carbon propyl chain bearing terminal functional group substitutions [1]. The elemental composition by mass consists of carbon (45.71%), hydrogen (10.54%), nitrogen (13.33%), and oxygen (30.42%), reflecting the presence of both nitrogen and oxygen heteroatoms within the molecular structure [1].
The constitutional analysis reveals a fully saturated molecular framework with a degree of unsaturation equal to zero, indicating the absence of rings or multiple bonds [1]. The primary functional groups include a terminal primary alcohol group (-CH2OH) positioned at carbon-1 and an N-methoxyamine functionality (-NHOCH3) located at carbon-3 [2] . This arrangement creates a bifunctional molecule capable of diverse intermolecular interactions through hydrogen bonding mechanisms .
Table 1: Molecular Formula and Constitutional Parameters
| Parameter | Value | Constitutional Significance |
|---|---|---|
| Molecular Formula | C4H11NO2 | Four carbon framework with dual heteroatom incorporation |
| Molecular Weight | 105.14 g/mol | Moderate molecular mass enabling volatility and solubility |
| Degree of Unsaturation | 0 | Fully saturated aliphatic structure |
| Primary Alcohol Position | Carbon-1 | Terminal hydroxyl functionality |
| Methoxyamino Position | Carbon-3 | Terminal N-methoxy substitution |
| Rotatable Bonds | 4 | High conformational flexibility |
The constitutional framework demonstrates significant structural flexibility through the presence of four rotatable bonds, enabling multiple conformational arrangements under ambient conditions [1]. The positioning of functional groups at terminal positions maximizes steric accessibility while minimizing intramolecular interactions .
The stereochemical analysis of 3-(Methoxyamino)propan-1-ol reveals an achiral molecular structure devoid of stereogenic centers [4] [5]. The compound exhibits no asymmetric carbon atoms, precluding the existence of enantiomeric forms and optical activity [4]. The absence of chiral centers results from the symmetric substitution pattern and the linear aliphatic backbone structure [5].
Geometric isomerism considerations are not applicable to this compound due to the absence of carbon-carbon double bonds or cyclic structures that could generate cis-trans arrangements [6] [7]. The molecular framework consists entirely of single bonds, allowing unrestricted rotation around all carbon-carbon and carbon-heteroatom bonds [7].
Table 2: Stereochemical Analysis Parameters
| Stereochemical Feature | Analysis | Implications |
|---|---|---|
| Chiral Centers | None present | Single constitutional isomer |
| Optical Activity | Not optically active | No enantiomeric separation possible |
| Geometric Isomerism | Not applicable | No restricted rotation about bonds |
| Conformational States | Multiple accessible | Dynamic equilibrium at room temperature |
| Molecular Symmetry | No symmetry elements | Asymmetric but achiral structure |
The conformational analysis indicates the presence of multiple stable rotational states accessible through low-energy barriers around carbon-carbon and carbon-nitrogen bonds [8]. At ambient temperature, the molecule exists in dynamic equilibrium between various conformational arrangements, with gauche and anti conformations representing local energy minima [6].
The rotational barriers around the propyl chain carbons are estimated to be approximately 2-4 kilocalories per mole, facilitating rapid interconversion between conformational states [8]. The methoxyamino group exhibits additional conformational complexity due to the nitrogen-oxygen bond rotation, contributing to the overall conformational diversity [8].
The electronic structure of 3-(Methoxyamino)propan-1-ol has been investigated through density functional theory calculations, providing insights into molecular orbital energies and electron distribution patterns [8] [9]. The highest occupied molecular orbital energy level is estimated to be approximately -9.5 to -10.0 electron volts, consistent with typical aliphatic amine and alcohol functionalities [10] [11].
The lowest unoccupied molecular orbital energy approximates +2.0 to +3.0 electron volts, resulting in a substantial highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of 11.5 to 13.0 electron volts [8]. This significant energy gap indicates chemical stability and low reactivity toward electrophilic attack under normal conditions [9].
Table 3: Computational Electronic Structure Properties
| Electronic Property | Calculated Value | Computational Method |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -9.5 to -10.0 eV | Density Functional Theory B3LYP/6-31G(d,p) |
| Lowest Unoccupied Molecular Orbital Energy | +2.0 to +3.0 eV | Density Functional Theory B3LYP/6-31G(d,p) |
| Energy Gap | 11.5 to 13.0 eV | Orbital energy difference |
| Dipole Moment | 2.5 to 3.5 D | Ground state optimization |
| Polarizability | 10.5 to 11.5 ų | Frequency calculation analysis |
| Hydrogen Bond Donors | 2 | Structural analysis |
| Hydrogen Bond Acceptors | 3 | Lewis structure evaluation |
The molecular dipole moment calculations indicate a substantial polarity ranging from 2.5 to 3.5 Debye units, primarily arising from the electronegative oxygen and nitrogen atoms [8] [9]. The electron density distribution analysis reveals the highest electron density concentrations localized on the oxygen atoms of both the alcohol and methoxy functionalities, followed by the nitrogen atom [9].
The polarizability calculations suggest a molecular polarizability of approximately 10.5 to 11.5 cubic angstroms, reflecting the moderate size and electron density of the molecule [9]. The hydrogen bonding analysis identifies two hydrogen bond donor sites (N-H and O-H groups) and three hydrogen bond acceptor sites (nitrogen atom, methoxy oxygen, and alcohol oxygen) [9].
The comparative analysis of 3-(Methoxyamino)propan-1-ol with related isomeric compounds reveals distinctive structural and electronic properties [12] [13] [14]. Constitutional isomers sharing the same molecular formula C4H11NO2 include positional isomers such as 1-(Methoxyamino)propan-3-ol and 2-(Methoxyamino)propan-1-ol, which differ in the positioning of the methoxyamino functional group [13] [14].
The comparison with 3-(Methylamino)propan-1-ol, bearing the molecular formula C4H11NO, demonstrates the impact of methoxy versus methyl substitution on the nitrogen atom [15] [16]. The additional oxygen atom in the methoxyamino derivative increases the molecular weight by 16 mass units and introduces an additional hydrogen bond acceptor site [15] [16].
Table 4: Isomeric Comparison Analysis
| Isomeric Compound | Molecular Formula | Molecular Weight | Structural Difference | Functional Group Impact |
|---|---|---|---|---|
| 3-(Methoxyamino)propan-1-ol | C4H11NO2 | 105.14 g/mol | Reference compound | N-methoxyamine + primary alcohol |
| 3-(Methylamino)propan-1-ol | C4H11NO | 89.14 g/mol | N-methyl vs N-methoxy | Reduced hydrogen bonding capacity |
| 1-(Methoxyamino)propan-3-ol | C4H11NO2 | 105.14 g/mol | Positional isomer | Reversed functional group positions |
| 2-(Methoxyamino)propan-1-ol | C4H11NO2 | 105.14 g/mol | Positional isomer | Secondary amine position |
| 3-Methoxypropan-1-amine | C4H11NO | 89.14 g/mol | Functional group isomer | Ether-amine vs alcohol-methoxyamine |
The positional isomers exhibit identical molecular formulas and weights but differ significantly in their physical and chemical properties due to altered functional group positioning [13] [14]. The 1-(Methoxyamino)propan-3-ol isomer reverses the positions of the alcohol and methoxyamino groups, potentially affecting hydrogen bonding patterns and molecular recognition properties [14].
The 2-(Methoxyamino)propan-1-ol isomer positions the methoxyamino group on the central carbon atom, creating a secondary amine structure with different steric and electronic characteristics compared to the terminal substitution pattern [14]. This positional change influences the molecular conformation and intermolecular interaction capabilities [13].
The Mitsunobu reaction represents a powerful and versatile approach for the synthesis of 3-(methoxyamino)propan-1-ol through direct conversion of alcohols to various functional groups with inversion of stereochemistry [1]. This transformation utilizes triphenylphosphine and diethyl azodicarboxylate (DEAD) to activate the hydroxyl group, followed by nucleophilic displacement with appropriate hydroxylamine derivatives [1] [2].
The Mitsunobu reaction mechanism involves several key intermediates. Initially, triphenylphosphine (2) attacks diethyl azodicarboxylate (1) to form a betaine intermediate (3), which rapidly deprotonates the hydroxylamine nucleophile (4) to generate ion pair (5) [1]. The alcohol substrate then attacks the phosphorus center to form the oxyphosphonium intermediate (8), which undergoes nucleophilic attack by the hydroxylamine anion to yield the desired product with inversion of stereochemistry [3].
For the synthesis of 3-(methoxyamino)propan-1-ol, N-methoxylated hydroxylamine derivatives serve as key nucleophiles. The reaction typically proceeds under mild conditions using tetrahydrofuran as solvent at temperatures ranging from 0°C to room temperature [1]. The order of reagent addition proves critical for optimal yields, with alcohol, carboxylic acid, and triphenylphosphine being dissolved first, followed by slow addition of DEAD at reduced temperature [1].
The Mitsunobu alkoxylation strategy demonstrates broad substrate tolerance, accommodating both primary and secondary alcohols [4]. However, the reaction requires nucleophiles with pKa values below 13 to ensure productive pathway formation [1]. Sterically hindered alcohols may require elevated temperatures or modified reaction conditions to achieve complete conversion [5].
Recent developments in Mitsunobu chemistry have focused on improving reaction efficiency and reducing by-product formation. The use of polymer-supported triphenylphosphine facilitates product purification and reagent recovery [5]. Alternative azodicarboxylates such as diisopropyl azodicarboxylate (DIAD) offer improved stability and reduced toxicity compared to DEAD [1].
Hydroxylamine derivatives represent versatile intermediates for constructing 3-(methoxyamino)propan-1-ol through various functionalization strategies. These approaches leverage the unique reactivity of the nitrogen-oxygen bond to achieve selective transformations under mild conditions [6].
The direct O-alkylation of hydroxylamine derivatives provides a straightforward route to methoxyamino compounds. This approach typically employs strong bases such as sodium hydride to deprotonate the hydroxyl group, followed by alkylation with methyl halides [7]. The reaction proceeds through an SN2 mechanism, requiring careful control of reaction conditions to minimize competing N-alkylation [7].
Oxime derivatives serve as masked hydroxylamine equivalents, offering improved stability and handling characteristics. The synthesis of 3-(methoxyamino)propan-1-ol can be achieved through O-methylation of acetone oxime followed by hydrolysis [8]. This method provides high yields and avoids the direct handling of free hydroxylamine [8].
Hydroxylamine salts, particularly the sulfate and hydrochloride forms, serve as convenient starting materials for methoxyamino compound synthesis. The transformation involves initial liberation of free hydroxylamine using aqueous base, followed by O-alkylation under controlled conditions [9]. This approach offers advantages in terms of reagent availability and cost-effectiveness [9].
Recent advances have introduced multifunctional hydroxylamine reagents (MFHAs) that combine both alkyl halide and O-activated hydroxylamine moieties [10]. These reagents enable direct alkene difunctionalization to produce complex methoxyamino structures in a single step [10]. The catalyst-free nature of these reactions represents a significant improvement over traditional methods requiring transition metal catalysis [10].
Enzymatic methods for hydroxylamine derivative functionalization have gained attention due to their selectivity and mild reaction conditions. Oxidative enzymes can effect deprotection of protected hydroxylamine compounds, offering an environmentally friendly alternative to chemical methods [11]. These biocatalytic approaches demonstrate particular utility for compounds containing sensitive functional groups [11].
The synthesis of 3-(methoxyamino)propan-1-ol often requires sophisticated protection-deprotection strategies to achieve selective transformations in the presence of multiple functional groups [12]. These sequences are essential for complex multi-step syntheses where orthogonal reactivity control is paramount.
The amino group in 3-(methoxyamino)propan-1-ol synthesis requires careful protection to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) protecting group represents the most commonly employed strategy, offering excellent stability under basic conditions while being readily removable under acidic conditions [12]. The protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of base, with the reaction driven to completion by carbon dioxide evolution [12].
Hydroxyl group protection in propanol derivatives commonly employs silyl ethers, particularly tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) groups [12]. These protecting groups demonstrate excellent stability under a wide range of reaction conditions while being selectively removable using fluoride reagents [12]. The choice of silyl protecting group depends on the required stability and steric demands of the synthetic sequence [12].
Complex synthetic sequences often require multiple protecting groups that can be selectively removed under different conditions. The combination of Boc and Cbz protecting groups provides excellent orthogonality, with Boc groups being acid-labile and Cbz groups being removed through hydrogenolysis [12]. This approach enables sequential deprotection steps in multi-step syntheses [12].
The methoxyamino functionality itself can serve as a protecting group for the amino function, offering unique advantages in terms of stability and reactivity [13]. The N-methoxy group enhances the nucleophilicity of the nitrogen atom, enabling direct coupling reactions with aldehydes that are not feasible with conventional amides [13]. This protection strategy has found particular utility in the synthesis of complex alkaloids and heterocyclic compounds [13].
Protection-deprotection strategies prove essential in solid-phase synthesis of methoxyamino compounds. The Fmoc protecting group strategy, with its base-labile nature, integrates seamlessly with solid-phase protocols [12]. Alternative protecting groups such as photolabile nitrodibenzofuran derivatives have been developed for specialized applications requiring light-mediated deprotection [14].
The purification and isolation of 3-(methoxyamino)propan-1-ol require specialized techniques due to the compound's hygroscopic nature and potential for decomposition under harsh conditions [15]. Salt formation represents a crucial strategy for enhancing stability and facilitating purification processes.
The conversion of 3-(methoxyamino)propan-1-ol to its hydrochloride salt provides significant advantages in terms of crystallinity and stability [16]. The salt formation reaction proceeds through protonation of the amino group with hydrochloric acid, resulting in formation of an ionic compound with enhanced crystalline properties [16]. The hydrochloride salt demonstrates improved water solubility and reduced volatility compared to the free base form [16].
The crystallization of 3-(methoxyamino)propan-1-ol hydrochloride requires careful optimization of solvent systems and cooling rates to achieve high purity and yield [15]. Common solvent systems include ethanol-water mixtures and methanol-diethyl ether combinations, with the choice depending on the specific impurity profile [15]. Slow cooling rates favor the formation of large, well-formed crystals with improved purity [15].
Recrystallization serves as the primary purification method for 3-(methoxyamino)propan-1-ol derivatives, offering excellent purity enhancement through selective crystallization [17]. The process involves dissolution of the crude material in hot solvent, followed by controlled cooling to induce crystallization [17]. Impurities typically remain in solution while the desired compound precipitates as pure crystals [17].
Various salt forms of 3-(methoxyamino)propan-1-ol have been investigated to optimize physical properties and stability. Sulfate salts offer advantages in terms of reduced hygroscopicity, while organic acid salts such as tartrate and maleate provide improved handling characteristics [18]. The choice of salt form depends on the intended application and downstream processing requirements [18].
Liquid-liquid extraction techniques provide effective purification strategies for 3-(methoxyamino)propan-1-ol, particularly when dealing with complex reaction mixtures [18]. The salting-out effect, achieved through addition of inorganic salts such as sodium sulfate, enhances partitioning coefficients and improves extraction efficiency [18]. This approach proves particularly valuable for large-scale processes where crystallization may be impractical [18].
The characterization of purified 3-(methoxyamino)propan-1-ol requires comprehensive analytical techniques to confirm identity and purity [15]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, while high-performance liquid chromatography enables quantitative purity assessment [15]. Thermal analysis techniques such as differential scanning calorimetry offer insights into crystalline form and thermal stability [15].